2-Butanone, 4-(1-methyl-1H-indol-3-yl)-
Description
Significance of Indole (B1671886) Scaffold in Chemical Biology and Medicinal Chemistry
The indole nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of medicinal chemistry and chemical biology. sigmaaldrich.comnih.gov It is considered a "privileged scaffold," a molecular framework that is able to bind to multiple biological targets with high affinity. nih.govsigmaaldrich.com This versatility has established indole derivatives as a significant class of compounds in modern drug discovery. sigmaaldrich.comscbt.com
The indole moiety is a core structural component in numerous natural products, alkaloids, and essential biomolecules, which underscores its biological relevance. scbt.comchemicalbook.com For instance, the essential amino acid tryptophan and the neurotransmitter serotonin (B10506) both feature the indole structure, which is critical to their biological functions in regulating mood, appetite, and sleep. chemicalbook.comrsc.org Furthermore, natural products like the anticancer agents vincristine (B1662923) and vinblastine (B1199706) contain the indole core. ambeed.com
The structural versatility of the indole ring allows for extensive functionalization, enabling the synthesis of diverse derivatives. sigmaaldrich.comapolloscientific.co.uk This chemical tractability permits the fine-tuning of pharmacological profiles, leading to the development of novel therapeutic agents across a wide spectrum of diseases. scbt.com Researchers have successfully developed indole-based compounds with applications as anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective agents. sigmaaldrich.comscbt.com The ability of these derivatives to interact with a wide array of biological targets, including protein kinases and tubulin, makes them highly valuable in designing new drugs for complex diseases. sigmaaldrich.comchemicalbook.com
Overview of 2-Butanone, 4-(1-methyl-1H-indol-3-yl)- within Indole Chemistry
The compound is a methylated derivative of the more well-documented precursor, 4-(1H-indol-3-yl)butan-2-one (CAS 5541-89-9). nih.govsigmaaldrich.com The primary structural difference is the presence of a methyl group on the indole nitrogen (N1 position). This methylation alters the molecule's polarity, hydrogen bonding capability, and potentially its metabolic stability and pharmacokinetic properties.
While a dedicated synthesis for 2-Butanone, 4-(1-methyl-1H-indol-3-yl)- is not explicitly detailed in the literature, its preparation can be inferred from established synthetic methodologies for indole derivatives. A probable synthetic route involves the direct N-alkylation of 4-(1H-indol-3-yl)butan-2-one using a methylating agent like iodomethane (B122720) in the presence of a base. nih.gov This is a common strategy for producing N-alkylated indoles. nih.gov An alternative approach could be a one-pot, three-component Fischer indole synthesis, which combines a ketone (in this case, a precursor to the butanone side chain), an N-methylated phenylhydrazine, and an acid catalyst to construct the 1-methylindole (B147185) ring system directly. rsc.org
The physical and chemical properties of this compound are primarily available through computational models due to the lack of extensive experimental characterization. nih.gov A comparison with its non-methylated parent compound, 4-(1H-indol-3-yl)butan-2-one, highlights the expected changes in physicochemical parameters upon N-methylation.
| Property | 2-Butanone, 4-(1-methyl-1H-indol-3-yl)- | 4-(1H-Indol-3-yl)butan-2-one |
|---|---|---|
| Molecular Formula | C13H15NO nih.gov | C12H13NO nih.govsigmaaldrich.com |
| Molecular Weight | 201.27 g/mol (Computed) nih.gov | 187.24 g/mol nih.govsigmaaldrich.com |
| Melting Point | Not available | 92-97 °C sigmaaldrich.comsigmaaldrich.com |
| Form | Not available | Solid sigmaaldrich.comsigmaaldrich.com |
| XLogP3 (Computed) | 2.3 nih.gov | 1.9 nih.gov |
| Hydrogen Bond Donor Count | 0 (Computed) nih.gov | 1 (Computed) nih.gov |
| Hydrogen Bond Acceptor Count | 1 (Computed) nih.gov | 2 (Computed) nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
4-(1-methylindol-3-yl)butan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10(15)7-8-11-9-14(2)13-6-4-3-5-12(11)13/h3-6,9H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHRGKFNNBJULE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CN(C2=CC=CC=C21)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466126 | |
| Record name | 2-Butanone, 4-(1-methyl-1H-indol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91956-43-3 | |
| Record name | 2-Butanone, 4-(1-methyl-1H-indol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Butanone, 4 1 Methyl 1h Indol 3 Yl and Its Analogues
Established Synthetic Routes to the Core Structure
The most common and established method for synthesizing the 4-(indol-3-yl)butan-2-one scaffold is through the conjugate addition of an indole (B1671886) nucleus to an α,β-unsaturated ketone. For the specific target compound, 2-Butanone, 4-(1-methyl-1H-indol-3-yl)-, the synthesis can be approached in two primary ways: a two-step sequence involving the alkylation of indole followed by N-methylation, or a direct alkylation using an N-methylated indole precursor.
The foundational reaction is the Michael addition of indole to methyl vinyl ketone (MVK). acs.orgwikipedia.org This reaction capitalizes on the nucleophilic character of the C3 position of the indole ring. Following the formation of the core butanone-substituted indole, the nitrogen atom of the indole ring is methylated to yield the final product.
Key Precursors and Starting Materials
The synthesis of 2-Butanone, 4-(1-methyl-1H-indol-3-yl)- relies on readily available starting materials. The primary precursors are:
Indole or 1-methyl-1H-indole: Indole is the fundamental building block for the core structure. Alternatively, 1-methyl-1H-indole can be used to directly generate the target compound in a single alkylation step.
Methyl vinyl ketone (MVK): As the Michael acceptor, MVK provides the four-carbon butanone side chain that is attached to the indole C3 position. wikipedia.org
Methylating Agents: In the two-step synthesis starting from indole, a methylating agent is required for the N-alkylation step. Common agents include dimethyl carbonate or methyl iodide. google.com
| Precursor | Role in Synthesis | Chemical Structure |
| Indole | Nucleophile for Michael addition | C8H7N |
| 1-methyl-1H-indole | N-methylated nucleophile | C9H9N |
| Methyl vinyl ketone (MVK) | Michael acceptor | C4H6O |
| Dimethyl carbonate (DMC) | N-methylating agent | C3H6O3 |
Reaction Conditions and Catalysis
The conditions for the synthesis are dictated by the specific step, whether it is the Michael addition or the subsequent N-methylation.
Michael Addition: The conjugate addition of indole to MVK is typically catalyzed by an acid. Brønsted acid ionic liquids have been shown to be efficient catalysts, promoting the reaction with excellent yields. mdpi.com The reaction is often carried out in a suitable organic solvent, such as acetonitrile (B52724), under reflux conditions. mdpi.com
N-Methylation: The alkylation of the indole nitrogen is generally performed in the presence of a base. A common system involves using dimethyl carbonate as the methylating agent with a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com This reaction can be conducted in solvents such as N,N-dimethylformamide (DMF) under thermal conditions. google.com Traditional methods have also employed strong bases to form an indole anion, followed by reaction with a methyl halide. google.com
| Reaction Step | Catalyst / Reagent | Solvent | Temperature | Typical Yield |
| Michael Addition | Brønsted Acid Ionic Liquid | Acetonitrile | Reflux (80 °C) | Excellent mdpi.com |
| N-Methylation | Dimethyl Carbonate / DABCO | DMF | 90-95 °C | ~98% google.com |
Novel Approaches and Methodological Advancements in Synthesis
While traditional methods are robust, contemporary research focuses on developing more efficient, selective, and sustainable synthetic routes.
Stereoselective and Enantioselective Synthesis
The creation of chiral centers is of paramount importance for pharmaceutical applications. While the parent compound 2-Butanone, 4-(1-methyl-1H-indol-3-yl)- is achiral, analogues with substitutions on the butanone chain can possess stereocenters.
Asymmetric Michael Addition: Organocatalysis has emerged as a powerful tool for enantioselective conjugate additions. Chiral bifunctional catalysts, such as those derived from binaphthyl scaffolds, have been successfully used in the enantioselective Michael addition of substituted oxindoles to methyl vinyl ketone, achieving high yields and excellent enantioselectivities (up to 91% ee). mdpi.com This principle can be extended to the synthesis of chiral 4-(indol-3-yl)butan-2-one analogues.
Enantioselective Alkylation: Recent advances have demonstrated the ability to control the site of indole alkylation (N vs. C3) and achieve high enantioselectivity using copper hydride catalysis with chiral phosphine ligands. nih.gov This method allows for the synthesis of enantioenriched indole derivatives bearing stereocenters at the point of alkylation.
Biocatalytic Reduction: For analogues requiring a chiral alcohol, the ketone functionality of the butanone side chain can be stereoselectively reduced. Strains like Candida krusei have been used for the asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone with high conversion rates and excellent stereoselectivity (>99% ee). researchgate.net
Green Chemistry Principles in Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of indole synthesis, this involves using safer solvents, reducing energy consumption, and employing recyclable catalysts. researchgate.netingentaconnect.com
Microwave-Assisted Synthesis: Microwave irradiation has been utilized to accelerate organic reactions, often leading to shorter reaction times and higher yields compared to conventional heating. researchgate.nettandfonline.com This technique can be applied to both the Michael addition and N-alkylation steps.
Aqueous Media and Green Solvents: The development of catalytic systems that operate in water or other environmentally benign solvents is a key goal of green chemistry. beilstein-journals.org Some indole syntheses have been successfully performed in water, reducing the reliance on volatile organic compounds. beilstein-journals.org
Recyclable Catalysts: The use of catalysts that can be easily recovered and reused improves the sustainability of the process. Brønsted acid ionic liquids used for the Michael addition of indoles can be recycled and reused multiple times without a significant drop in activity. mdpi.com Nanocatalysts are also being explored for their high efficiency and recyclability in indole synthesis. researchgate.netbeilstein-journals.org
Flow Chemistry and Automated Synthesis Applications
Flow chemistry, where reactions are performed in continuous-flow reactors, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. mdpi.comnih.gov The synthesis of indole derivatives is well-suited for this technology. semanticscholar.orgresearchgate.net
The Fischer indole synthesis, a classic method for creating the indole ring itself, has been successfully adapted to continuous flow systems, achieving high yields and productivity. mdpi.comuc.pt Similarly, the derivatization of the indole ring, such as the Michael addition to MVK, can be performed in flow reactors. This allows for precise control over reaction parameters like temperature, pressure, and residence time, which can lead to improved yields and selectivity. The inherent safety of microreactors makes flow chemistry particularly attractive when dealing with highly reactive intermediates or exothermic reactions. mdpi.comresearchgate.net The integration of in-line purification and analysis enables the development of fully automated synthesis platforms for the on-demand production of 2-Butanone, 4-(1-methyl-1H-indol-3-yl)- and its analogues. uc.pt
Derivatization Strategies for Structural Modification of 2-Butanone, 4-(1-methyl-1H-indol-3-yl)-
The structural framework of 2-Butanone, 4-(1-methyl-1H-indol-3-yl)-, characterized by a reactive 1-methyl-1H-indole nucleus connected to a flexible butanone side chain, offers multiple avenues for chemical modification. These derivatization strategies are pivotal for exploring the chemical space around this scaffold, enabling the synthesis of diverse analogues. Modifications can be systematically targeted at the indole moiety, the butanone side chain, or through the introduction of new cyclic systems.
Functionalization of the Indole Moiety
The indole ring is an electron-rich heterocyclic system, making it susceptible to electrophilic substitution. While the C3 position is the most nucleophilic site in indole, in the target compound this position is already substituted. Consequently, electrophilic attack primarily occurs at the C2 position or on the benzene (B151609) ring portion of the indole nucleus (positions C4, C5, C6, and C7). chemijournal.comuomus.edu.iq The presence of the N-methyl group prevents N-substitution, directing functionalization efforts elsewhere on the ring system.
Common strategies for functionalizing the indole core include:
Halogenation: Direct halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms onto the benzene ring of the indole. The specific position of halogenation can be influenced by the reaction conditions and the existing substitution pattern.
Nitration: Nitration of the indole ring can be achieved using nitrating agents, typically introducing a nitro group at the C5 or C6 position. These nitro-derivatives can serve as precursors for further modifications, such as reduction to an amino group.
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, the indole ring can undergo acylation, typically at the C5 or C6 position. chemijournal.com This reaction introduces an acyl group, which can be a versatile handle for further derivatization.
Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) onto the indole ring, which can be a key intermediate for synthesizing more complex derivatives.
These modifications leverage the inherent reactivity of the indole nucleus to introduce a wide range of functional groups, thereby altering the electronic and steric properties of the molecule.
| Reaction Type | Typical Reagent(s) | Position of Substitution | Functional Group Introduced |
|---|---|---|---|
| Halogenation | N-Bromosuccinimide (NBS) | C5 or C6 | -Br |
| Nitration | HNO₃/H₂SO₄ | C5 or C6 | -NO₂ |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | C5 or C6 | -C(O)R |
| Formylation | POCl₃, DMF (Vilsmeier-Haack) | C2 | -CHO |
Modifications of the Butanone Side Chain
The butanone side chain possesses two primary reactive sites: the carbonyl group (ketone) and the α-carbons (the methyl and methylene (B1212753) groups adjacent to the carbonyl). researchgate.net These sites are amenable to a variety of chemical transformations.
Key modifications include:
Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation introduces a hydroxyl group and a new chiral center.
Reductive Amination: The ketone can be converted into an amine through reductive amination. This involves reaction with an amine (or ammonia) to form an intermediate imine, which is then reduced in situ to yield the corresponding amine derivative.
Alpha-Halogenation: The α-carbons of the ketone can be halogenated under acidic or basic conditions. stackexchange.comechemi.com For instance, reaction with bromine in acetic acid can introduce a bromine atom at the methylene position (C3 of the butanone chain).
Aldol (B89426) Condensation: Under basic conditions, the enolate of the ketone can react with aldehydes or other ketones in an aldol condensation reaction. researchgate.net This C-C bond-forming reaction allows for the extension of the side chain.
Wittig Reaction: The carbonyl group can be converted to a carbon-carbon double bond via the Wittig reaction, allowing for the introduction of various substituted alkylidene groups.
These modifications allow for the introduction of new functional groups, changes in polarity, and the extension or branching of the side chain.
| Reaction Type | Reagent(s) | Resulting Structure/Functional Group |
|---|---|---|
| Ketone Reduction | NaBH₄ | Secondary Alcohol (-CH(OH)-) |
| Reductive Amination | R-NH₂, NaBH₃CN | Secondary/Tertiary Amine (-CH(NHR)-) |
| Alpha-Halogenation | Br₂, Acetic Acid | α-Bromo Ketone |
| Aldol Condensation | Aldehyde, Base | β-Hydroxy Ketone |
| Wittig Reaction | Ph₃P=CHR | Alkene (-C(=CHR)-) |
Introduction of Heterocyclic and Aromatic Substituents
The introduction of new heterocyclic and aromatic rings can significantly alter the three-dimensional structure and properties of the parent molecule. These substituents can be appended either to the indole nucleus or to the butanone side chain, often by leveraging functional groups installed in the previous steps.
Via the Indole Moiety: A common strategy involves the use of palladium-catalyzed cross-coupling reactions. mdpi.com For example, a halogenated indole derivative (prepared as in 2.3.1) can be coupled with a boronic acid (Suzuki coupling) or an alkyne (Sonogashira coupling) to introduce new aromatic or heterocyclic rings. mdpi.comorientjchem.org The amino derivatives of the indole ring can also be used as starting points for the construction of fused heterocyclic systems.
Via the Butanone Side Chain: The ketone functionality is a versatile precursor for the synthesis of various heterocycles.
Paal-Knorr Synthesis: Reaction of a 1,4-dicarbonyl compound (which can be derived from the butanone chain) with amines or hydrazines can yield pyrroles or pyridazines, respectively.
Gewald Reaction: The α-methylene group of the ketone can participate in a Gewald reaction with a nitrile and elemental sulfur to form a substituted aminothiophene.
Hantzsch Pyridine Synthesis: The butanone chain can be incorporated into the Hantzsch synthesis to form dihydropyridine derivatives, which can then be oxidized to pyridines.
These advanced derivatization strategies enable the fusion or attachment of diverse ring systems, leading to the creation of complex, polycyclic structures based on the initial 2-butanone, 4-(1-methyl-1H-indol-3-yl)- scaffold.
| Starting Point | Reaction Type | Reagents | Introduced Ring System (Example) |
|---|---|---|---|
| Halogenated Indole | Suzuki Coupling | Arylboronic acid, Pd catalyst | Phenyl, Pyridyl |
| Halogenated Indole | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Phenylethynyl |
| Butanone Side Chain (Ketone) | Condensation | Hydrazine | Pyrazole |
| Butanone Side Chain (α-Methylene) | Gewald Reaction | Malononitrile, Sulfur, Base | Aminothiophene |
Mechanistic Investigations of Biological Activities Preclinical and in Vitro Models
Elucidation of Molecular Targets and Ligand-Receptor Interactions
Receptor Binding Profiles (In Vitro Studies)
No data available.
Enzyme Modulation and Inhibition Kinetics (In Vitro Assays)
No data available.
Protein-Ligand Interactions
No data available.
Modulation of Cellular Pathways and Processes (In Vitro and Cell-Based Models)
Effects on Signal Transduction Pathways
No data available.
Cellular Proliferation and Viability in Non-Clinical Cell Lines (e.g., cancer cell lines for mechanistic studies, not therapeutic claims)
No data available.
Induction of Specific Cellular Responses
Investigations into related indole (B1671886) compounds, such as indole-3-carbinol (B1674136) (I3C), have demonstrated the capacity to trigger specific and crucial cellular processes like apoptosis and autophagy in cell culture models.
Apoptosis:
Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. Studies on I3C have shown its ability to induce apoptosis in various cancer cell lines. For instance, in human adeno-gastric carcinoma (AGS) cells, I3C treatment leads to a significant reduction in cell viability and the initiation of apoptosis through the mitochondrial (intrinsic) pathway. nih.gov This is characterized by the release of cytochrome c from the mitochondria. nih.gov Further research in lung cancer A549 cells has revealed that I3C can induce cell cycle arrest at the G0/G1 phase and trigger apoptosis mediated by the caspase-8 pathway, which is associated with the Fas death receptor. nih.gov The activation of caspases, a family of proteases central to the apoptotic process, is a common mechanistic feature of many bioactive indole derivatives. nih.gov
Autophagy:
Autophagy is a cellular degradation process that removes unnecessary or dysfunctional components. The interplay between gut microbiota and their metabolites, including indole derivatives, has been shown to modulate autophagy in the context of pregnancy and placental health. mdpi.com While direct evidence for 2-Butanone, 4-(1-methyl-1H-indol-3-yl)- inducing autophagy is absent, the known role of other indole compounds in this process suggests it as a potential area of investigation.
A summary of the cellular responses induced by related indole compounds is presented in the table below.
| Cellular Response | Indole Compound Investigated | Cell Line/Model | Key Findings |
| Apoptosis | Indole-3-carbinol (I3C) | AGS (gastric cancer) | Induction of apoptosis via the mitochondrial pathway. nih.gov |
| Apoptosis | Indole-3-carbinol (I3C) | A549 (lung cancer) | Induction of apoptosis via the caspase-8 pathway. nih.gov |
| Autophagy | Indole derivatives (general) | Placental models | Modulation of autophagy, influencing placental homeostasis. mdpi.com |
Interactions with Subcellular Components
The indole nucleus is a key pharmacophore in many compounds that target subcellular structures, most notably microtubules.
Microtubules:
Microtubules are dynamic polymers essential for cell structure, intracellular transport, and cell division. Several indole derivatives have been identified as potent inhibitors of tubulin polymerization, the process by which microtubules are formed. nih.gov These compounds often bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to mitotic arrest in cancer cells. nih.govnih.gov The structural features of the indole ring and its substituents play a crucial role in the binding affinity and inhibitory activity. nih.gov For example, some indololatonduine derivatives have demonstrated microtubule-destabilizing activities even more potent than the well-known agent colchicine (B1669291). researchgate.netacs.org
Organelles:
As mentioned in the context of apoptosis, indole compounds like I3C can interact with mitochondria to induce the release of pro-apoptotic factors. nih.gov This highlights the potential for indole derivatives to directly or indirectly affect the function of various organelles. The aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor, is another target for some indole derivatives like indole-3-carboxaldehyde (B46971), which can influence intestinal mucosal homeostasis. nih.gov
The table below summarizes the interactions of related indole compounds with subcellular components.
| Subcellular Component | Indole Compound Investigated | Key Findings |
| Microtubules | Various indole derivatives | Inhibition of tubulin polymerization by binding to the colchicine site. nih.govnih.gov |
| Microtubules | Indololatonduine derivatives | Potent microtubule-destabilizing activity. researchgate.netacs.org |
| Mitochondria | Indole-3-carbinol (I3C) | Induction of cytochrome c release. nih.gov |
| Aryl Hydrocarbon Receptor | Indole-3-carboxaldehyde | Activation of AhR, regulating intestinal homeostasis. nih.gov |
Phenotypic Screening in Model Organisms
Phenotypic screening in whole organisms like zebrafish (Danio rerio) and the nematode Caenorhabditis elegans offers a powerful approach to uncover the biological effects of novel compounds in a complex living system. nih.govnih.gov
Danio rerio (Zebrafish):
The zebrafish model is widely used for high-throughput screening to identify compounds that affect development, behavior, and specific disease phenotypes. nih.govnih.gov Screening of indole alkaloids has revealed their potential for vertebrate toxicity and teratogenicity, highlighting the importance of in vivo evaluation. mdpi.com While no specific screening data for 2-Butanone, 4-(1-methyl-1H-indol-3-yl)- in zebrafish is available, the platform is well-suited to investigate its potential effects on neurogenesis, cardiovascular development, and other physiological processes, as has been done for other classes of small molecules. biorxiv.orgmdpi.com
Caenorhabditis elegans:
C. elegans is another valuable model for studying the effects of chemical compounds on fundamental biological processes, including behavior and aging. For instance, indole-3-carboxaldehyde has been shown to inhibit biofilm formation of Vibrio cholerae and increase the survival rate of C. elegans infected with this pathogen. nih.gov This demonstrates the potential of indole derivatives to modulate host-pathogen interactions and highlights the utility of C. elegans in identifying such activities.
The following table outlines examples of phenotypic screening of indole-related compounds in model organisms.
| Model Organism | Compound Class/Example | Phenotypic Readout | Reference |
| Danio rerio | Indole alkaloids | Teratogenicity, developmental defects | mdpi.com |
| Danio rerio | General small molecules | Neurobehavioral changes, developmental processes | biorxiv.orgmdpi.com |
| C. elegans | Indole-3-carboxaldehyde | Increased survival in the face of bacterial infection | nih.gov |
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Analysis
Identification of Key Pharmacophoric Elements
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For 2-Butanone, 4-(1-methyl-1H-indol-3-yl)-, several key elements constitute its pharmacophore. The indole (B1671886) nucleus itself is a privileged scaffold in drug discovery, known for its ability to mimic the structure of tryptophan and interact with a variety of receptors and enzymes. nih.govnih.gov
The core pharmacophoric features of this compound are:
The Indole Ring: This bicyclic aromatic system serves as the primary anchor. It is capable of engaging in π-π stacking, hydrophobic, and hydrogen bonding interactions (if the N-H is unsubstituted). Its presence is foundational to the activity of many bioactive compounds, including those with antibacterial and anticancer properties. nih.govnih.gov
The Alkyl-Ketone Linker: The 4-carbon chain with a ketone functional group acts as a flexible linker or spacer, connecting the indole pharmacophore to another region of a binding site. The length and geometry of this linker are critical for correctly positioning the indole ring.
The Carbonyl Group (Ketone): The ketone's oxygen atom is a key hydrogen bond acceptor. This feature is often crucial for anchoring the molecule within a protein's binding pocket through specific hydrogen bonds.
The Terminal Ethyl Group: The ethyl group attached to the carbonyl provides a terminal hydrophobic region, which can contribute to binding affinity through van der Waals or hydrophobic interactions.
| Pharmacophoric Element | Putative Role in Biological Activity | Potential Interactions |
|---|---|---|
| 1-Methyl-1H-indole Ring | Core scaffold for target recognition; primary binding anchor | π-π stacking, hydrophobic interactions |
| Ethylene Bridge (-CH2-CH2-) | Flexible spacer to achieve optimal orientation of functional groups | Conformational alignment |
| Carbonyl Group (C=O) | Key interaction point for binding | Hydrogen bond acceptor |
| Terminal Methyl Group (-CH3) | Hydrophobic interaction and steric bulk | Van der Waals forces, hydrophobic pocket filling |
Impact of Substituent Effects on Biological Activity and Target Engagement
Modifying the substituents on a lead compound is a fundamental strategy in medicinal chemistry to optimize its activity, selectivity, and pharmacokinetic properties. For indole-based compounds, substitutions at various positions on the indole ring or on the side chain can have profound effects.
Research into related indole derivatives provides insights into potential substituent effects:
Indole Ring Substitution: Introducing substituents onto the benzene (B151609) portion of the indole ring can modulate electronic properties and provide additional interaction points. For instance, the synthesis of 2-Butanone, 4-(4-fluoro-1H-indol-3-yl)- (CAS 1018591-74-6) suggests an interest in exploring halogenated analogs. chemicalbook.com Halogens like fluorine can alter metabolic stability and binding affinity. In a different series of compounds, a 5-iodo-1H-indol-3-yl derivative of quinazolinone demonstrated potent activity against MRSA, highlighting the positive impact a halogen can have. nih.gov
Indole N1 Position: The presence of a methyl group at the N1 position, as in the title compound, versus an unsubstituted N-H group, as seen in the analog 4-(2-methyl-1H-indol-3-yl)-2-butanone, can significantly alter biological activity. chemsynthesis.com The N-H can act as a hydrogen bond donor, which might be a critical interaction for certain targets. Removing this ability via methylation forces different binding modes or can enhance membrane permeability.
Indole C2 Position: The presence of a substituent at the C2 position of the indole ring, such as in 4-(2-methyl-1H-indol-3-yl)-2-butanone, introduces steric bulk adjacent to the side chain, which can influence the preferred conformation of the molecule and its interaction with a target. chemsynthesis.com
Side Chain Modification: Altering the length or rigidity of the butanone side chain would directly impact the distance and geometric relationship between the indole core and any terminal interacting groups. Shortening or lengthening the chain could prevent the molecule from bridging key interaction points within a binding site.
| Compound/Modification | Structural Change from Parent Compound | Observed or Potential Impact | Reference |
|---|---|---|---|
| 4-(4-Fluoro-1H-indol-3-yl)-2-butanone | Addition of fluorine at position 4 of the indole ring; N-H instead of N-methyl | Modulates electronics and metabolic stability; introduces H-bond donor | chemicalbook.com |
| 4-(2-Methyl-1H-indol-3-yl)-2-butanone | Addition of a methyl group at position 2; N-H instead of N-methyl | Introduces steric hindrance, affecting conformation; introduces H-bond donor | chemsynthesis.com |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | Substitution with iodine at position 5 (on a different scaffold) | Significantly enhanced antibacterial activity against MRSA (MIC of 0.98 μg/mL) | nih.gov |
| (2S)-1-(1H-Indol-3-yl)-... (AKT inhibitor A443654) | Different, more complex side chain; unsubstituted N-H | Potent proapoptotic and chemosensitizing effects in T-ALL | nih.gov |
Conformational Analysis and its Influence on Bioactivity
The biological activity of a flexible molecule like 2-Butanone, 4-(1-methyl-1H-indol-3-yl)- is highly dependent on the conformation it adopts when binding to its biological target. The single bonds within the butanone linker allow for considerable rotational freedom. This flexibility enables the molecule to adopt various shapes, but only a specific conformation, the "bioactive conformation," will fit optimally into the target's binding site.
The key rotatable bonds are between C3 of the indole and the first CH2 of the side chain, and the C-C bonds within the side chain itself. The molecule's ability to adopt a low-energy conformation that presents its pharmacophoric elements in the correct spatial arrangement is crucial for activity. Conformational analysis studies on other bioactive molecules show that even subtle preferences for one conformer over another can have a profound impact on function. biomedres.us For example, in studies of other complex indole-containing compounds, the conformation of cyclic structures attached to the indole was found to be critical for binding. nih.gov While this specific butanone derivative is acyclic, the principle remains that the spatial orientation of the terminal ketone relative to the indole plane will be a determining factor in target engagement.
Development of Predictive Models for Activity Modulation
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to find statistically significant correlations between the structural properties of compounds and their biological activities. nih.gov Such models are invaluable for predicting the activity of new, unsynthesized analogs and for guiding the design of more potent molecules.
For indole derivatives, numerous QSAR studies have been successfully developed for a range of biological activities, including antifungal, antiamyloidogenic, and anticancer effects. tandfonline.comeurjchem.commdpi.com These studies typically involve:
Descriptor Calculation: Calculating a large number of molecular descriptors for a series of related compounds. These descriptors quantify various physicochemical properties, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) features.
Model Building: Using statistical methods like Multiple Linear Regression (MLR) to build an equation that links a subset of these descriptors to the observed biological activity. tandfonline.comeurjchem.com
Validation: Rigorously testing the model's predictive power using internal and external sets of compounds. mdpi.comnih.gov
A QSAR study on 2-Butanone, 4-(1-methyl-1H-indol-3-yl)- and its analogs could identify the key structural features that positively or negatively influence its activity. For example, a model might reveal that increased hydrophobicity at one end of the molecule and specific electronic properties on the indole ring are correlated with higher potency. Such models usefully complement pharmacophore hypotheses by quantifying the physicochemical features that drive activity. mdpi.com
Preclinical Pharmacokinetic and Metabolic Profiling in Vitro and Animal Models
In Vitro Metabolic Stability and Metabolite Identification
In vitro metabolic stability assays are crucial in early drug discovery to predict the hepatic clearance of a compound. These assays typically utilize liver microsomes or hepatocytes.
Hepatic Microsomal and Hepatocyte Stability
No specific data from in vitro studies using human or animal hepatic microsomes or hepatocytes for "2-Butanone, 4-(1-methyl-1H-indol-3-yl)-" were found. Such studies would typically determine the compound's half-life (t½) and intrinsic clearance (CLint), providing an estimate of its metabolic rate. Without these experimental results, it is not possible to present a data table on its hepatic stability.
Identification of Major Metabolites (e.g., using LC-MS/MS)
The identification of metabolites is a critical step to understand the biotransformation pathways of a compound. This is commonly performed using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). There are no published studies that identify the major metabolites of "2-Butanone, 4-(1-methyl-1H-indol-3-yl)-". Therefore, a data table of its metabolites cannot be generated.
In Vivo Pharmacokinetics in Animal Models (e.g., rodents for research purposes, not for therapeutic implications)
In vivo pharmacokinetic studies in animal models such as rodents are essential to understand how a compound is absorbed, distributed, metabolized, and excreted by a living organism.
Absorption and Distribution Studies
No publicly available research details the absorption and distribution characteristics of "2-Butanone, 4-(1-methyl-1H-indol-3-yl)-" in any animal model. Key pharmacokinetic parameters such as bioavailability, peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and volume of distribution (Vd) are not documented for this compound.
Excretion Pathways
Information regarding the primary routes of excretion (e.g., renal, biliary) for "2-Butanone, 4-(1-methyl-1H-indol-3-yl)-" and its metabolites is not available in the scientific literature.
Enzyme Induction/Inhibition Relevant to Metabolism (e.g., Cytochrome P450 studies in animal models)
Studies on the potential of a compound to induce or inhibit major drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) superfamily, are critical for predicting drug-drug interactions. No data could be retrieved concerning the effects of "2-Butanone, 4-(1-methyl-1H-indol-3-yl)-" on any CYP isoforms. Therefore, it is not possible to provide information on its potential for enzyme induction or inhibition.
Computational Chemistry and Molecular Modeling
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in identifying potential protein targets and elucidating the binding modes of small molecules like 2-Butanone, 4-(1-methyl-1H-indol-3-yl)-. Given the prevalence of the indole (B1671886) nucleus in compounds targeting protein kinases, it is plausible that this molecule could interact with the ATP-binding site of various kinases. nih.gov
In silico docking studies on similar indole-based compounds have revealed key interactions that stabilize the ligand-protein complex. These interactions often include:
Hydrogen Bonding: The indole nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen of the butanone side chain can act as a hydrogen bond acceptor. These interactions with amino acid residues in a protein's active site, such as glutamic acid or aspartic acid, are crucial for binding affinity. alliedacademies.org
Hydrophobic Interactions: The aromatic indole ring and the methyl group can engage in hydrophobic interactions with nonpolar residues like leucine, valine, and alanine (B10760859) within the binding pocket. alliedacademies.org
π-π Stacking: The planar indole ring can form π-π stacking interactions with aromatic residues such as tryptophan, tyrosine, or phenylalanine, further anchoring the ligand in the active site. alliedacademies.org
While specific docking scores for 2-Butanone, 4-(1-methyl-1H-indol-3-yl)- are not available, the table below presents representative docking scores for similar indole derivatives against a hypothetical kinase target, illustrating the range of binding affinities that might be expected.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Indole Derivative A | -8.5 | GLU 208, LEU 134, TRP 132 |
| Indole Derivative B | -9.2 | ASP 270, ALA 165, PHE 215 |
| Indole Derivative C | -7.9 | GLY 210, VAL 152, TYR 148 |
This table is illustrative and based on data from related indole compounds. alliedacademies.org
Molecular Dynamics Simulations for Conformational Analysis and Binding
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. For a flexible molecule like 2-Butanone, 4-(1-methyl-1H-indol-3-yl)-, MD simulations can reveal its preferred conformations in different environments, such as in aqueous solution or within a lipid bilayer.
Studies on indole and its derivatives have utilized MD simulations to understand their localization and orientation within cell membranes. nih.gov These simulations show that the indole moiety has a strong preference for the interfacial region of lipid bilayers. nih.gov The simulations suggest that a combination of electrostatic interactions, including hydrogen bonding with lipid carbonyl groups and cation-π interactions, governs this localization. nih.gov For 2-Butanone, 4-(1-methyl-1H-indol-3-yl)-, MD simulations could be employed to:
Analyze the conformational flexibility of the butanone side chain.
Determine the orientation of the molecule within a model lipid bilayer. nih.govrsc.orgresearchgate.net
Assess the stability of its interactions with a target protein, providing insights beyond the static picture of molecular docking. mdpi.com
Quantum Mechanical Calculations for Electronic Properties
Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with a high degree of accuracy. epstem.net These calculations can elucidate properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).
For 2-Butanone, 4-(1-methyl-1H-indol-3-yl)-, QM calculations would be valuable for:
Determining the HOMO-LUMO energy gap: This gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Visualizing the Molecular Electrostatic Potential (MEP): The MEP map highlights the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which is crucial for understanding intermolecular interactions. The carbonyl oxygen would be expected to be a region of negative potential, while the N-H of the indole ring (in the unmethylated analogue) would be a region of positive potential.
Calculating Dipole Moment and Polarizability: These properties influence the molecule's solubility and its ability to engage in non-covalent interactions.
The following table shows representative electronic properties calculated for a similar indole derivative using DFT.
| Property | Calculated Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Dipole Moment | 3.5 D |
This table is illustrative and based on general values for indole derivatives found in computational chemistry literature.
In Silico Prediction of ADME Properties for Research Design (excluding human toxicity/safety)
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery research. In silico tools like SwissADME and ADMETlab 2.0 can predict these properties based on the molecular structure, helping to guide the design of compounds with more favorable pharmacokinetic profiles. chemmethod.comphytojournal.comhumanjournals.com
For 2-Butanone, 4-(1-methyl-1H-indol-3-yl)-, a typical in silico ADME assessment would evaluate parameters such as:
Lipinski's Rule of Five: This rule assesses drug-likeness based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
Solubility: Predicted aqueous solubility is a key factor for absorption.
Gastrointestinal (GI) Absorption: The likelihood of the compound being absorbed from the gut.
Blood-Brain Barrier (BBB) Penetration: Prediction of whether the compound can cross the BBB is important for CNS-targeted research. researchgate.net
Cytochrome P450 (CYP) Inhibition: Prediction of potential interactions with major drug-metabolizing enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) is crucial for assessing metabolic stability and potential drug-drug interactions. phytojournal.comresearchgate.net
Below is a hypothetical ADME prediction table for 2-Butanone, 4-(1-methyl-1H-indol-3-yl)- based on typical values for similar indole derivatives.
| Property | Predicted Value/Classification |
| Molecular Weight | 201.27 g/mol |
| logP (Lipophilicity) | 2.5 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Lipinski's Rule of Five | Yes (0 violations) |
| GI Absorption | High |
| BBB Permeant | Yes |
| CYP2D6 Inhibitor | Yes |
| CYP3A4 Inhibitor | No |
This is an illustrative table. Actual values would need to be calculated using specific software.
De Novo Design Approaches for Analogues
De novo design is a computational strategy used to generate novel molecular structures with desired properties. rsc.org These methods can be ligand-based, where new molecules are designed based on the features of known active compounds, or structure-based, where molecules are built directly within the binding site of a target protein. nih.govresearchgate.net
For 2-Butanone, 4-(1-methyl-1H-indol-3-yl)-, de novo design could be employed to create analogues with potentially improved characteristics, such as:
Enhanced Binding Affinity: By exploring different substituents on the indole ring or modifications to the butanone side chain, it may be possible to design analogues that form stronger or more numerous interactions with a target protein.
Improved Selectivity: Designing analogues that exploit subtle differences in the binding sites of related proteins can lead to more selective compounds. The azaindole scaffold, for instance, is a common bioisostere of indole used in kinase inhibitor design to fine-tune properties. nih.gov
Optimized ADME Properties: De novo design algorithms can incorporate ADME predictions to guide the generation of molecules with better drug-like properties.
The design of novel kinase inhibitors often involves replacing or modifying the core scaffold, and indole derivatives are frequently used as starting points in such endeavors. researchgate.netnih.gov Computational tools can generate a virtual library of analogues of 2-Butanone, 4-(1-methyl-1H-indol-3-yl)-, which can then be prioritized for synthesis and experimental testing based on their predicted properties.
Advanced Analytical Methodologies for Research Applications
Spectroscopic Techniques for Advanced Structural Insights (beyond basic ID)
Beyond simple identification, advanced spectroscopic techniques offer a deeper understanding of the molecular architecture of 2-Butanone, 4-(1-methyl-1H-indol-3-yl)-. Techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are pivotal in providing detailed structural information.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For 2-Butanone, 4-(1-methyl-1H-indol-3-yl)-, ¹H and ¹³C NMR spectra provide a complete map of the proton and carbon framework.
In a study detailing its synthesis, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) reveals characteristic signals for the indole (B1671886) and butanone moieties. amazonaws.com The protons on the indole ring appear in the aromatic region, while the N-methyl group shows a distinct singlet. The methylene (B1212753) and methyl protons of the butanone chain exhibit specific chemical shifts and coupling patterns that confirm the structure. amazonaws.com
Similarly, the ¹³C NMR spectrum provides evidence for every carbon atom in the molecule, from the carbonyl carbon of the ketone to the individual carbons of the indole ring. amazonaws.com The chemical shifts are indicative of the electronic environment of each carbon, confirming the substitution pattern and functional groups present. amazonaws.com
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. For 2-Butanone, 4-(1-methyl-1H-indol-3-yl)-, electrospray ionization combined with a time-of-flight (ESI-TOF) mass analyzer can be utilized. The calculated mass for the sodiated molecule [C₁₃H₁₅NONa]⁺ is 224.1046, with experimental findings confirming this with high accuracy. amazonaws.com This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
| Nucleus | Chemical Shift (δ) ppm | Description |
| ¹H NMR | 7.65, 7.42-7.23, 7.19, 6.90 | Aromatic protons of the indole ring |
| 3.90-3.71 | N-methyl group | |
| 3.19-3.04, 2.90 | Methylene protons (CH₂) of the butanone chain | |
| 2.30-2.09 | Methyl protons (CH₃) of the butanone chain | |
| ¹³C NMR | 208.8 | Carbonyl carbon (C=O) |
| 137.0, 126.4, 121.6, 118.8, 113.7, 109.3 | Carbons of the indole ring | |
| 44.4 | Methylene carbon adjacent to the indole ring | |
| 32.6 | N-methyl carbon | |
| 30.1 | Methylene carbon adjacent to the carbonyl group | |
| 19.3 | Methyl carbon of the acetyl group |
Data sourced from a study on B(C₆F₅)₃-Catalyzed Michael Reactions. amazonaws.com
Chromatographic Methods for Quantification in Biological Matrices (for research samples, not clinical)
For the quantification of 2-Butanone, 4-(1-methyl-1H-indol-3-yl)- in research-based biological samples, such as plasma or tissue homogenates from preclinical studies, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique offers unparalleled sensitivity and selectivity, which is critical when dealing with low concentrations of the analyte in a complex matrix.
A typical LC-MS/MS method would involve sample preparation to remove proteins and other interfering substances. This can be achieved through protein precipitation with a solvent like acetonitrile (B52724) or through a more selective solid-phase extraction (SPE) protocol. nih.gov
Chromatographic separation is commonly performed on a reverse-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous component with a small amount of formic acid and an organic component such as methanol (B129727) or acetonitrile. nih.govresearchgate.net This allows for the efficient separation of the analyte from endogenous matrix components.
The mass spectrometer, operating in multiple reaction monitoring (MRM) mode, provides high selectivity and sensitivity. nih.gov Specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. For 2-Butanone, 4-(1-methyl-1H-indol-3-yl)-, the protonated molecule [M+H]⁺ would be selected as the precursor ion, and characteristic fragment ions would be monitored as product ions.
| Parameter | Condition |
| Sample Preparation | Protein precipitation with acetonitrile or solid-phase extraction |
| LC Column | Reverse-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion [M+H]⁺ | m/z 202.12 |
| Product Ions | To be determined experimentally (e.g., fragments corresponding to the indole moiety or loss of the acetyl group) |
Bioanalytical Method Development for In Vitro and Preclinical Sample Analysis
The development of a robust bioanalytical method for 2-Butanone, 4-(1-methyl-1H-indol-3-yl)- is a critical step for obtaining reliable data from in vitro assays and preclinical studies. nih.gov This process involves a full validation of the analytical method to ensure its performance is acceptable for its intended purpose, often following regulatory guidance such as that from the U.S. Food and Drug Administration (FDA). nih.govofnisystems.comfda.gov
The validation process establishes the following key parameters:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. nih.gov
Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. nih.gov
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements. nih.gov These are typically assessed at multiple concentration levels.
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov
Recovery: The efficiency of the extraction process from the biological matrix. nih.gov
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions, including freeze-thaw cycles and autosampler stability. nih.gov
The development process begins with the optimization of sample preparation, chromatographic separation, and mass spectrometric detection. Once optimized, a full validation is performed by analyzing quality control (QC) samples at multiple concentrations. The results of the validation studies are documented to demonstrate the reliability of the method. ofnisystems.com
| Parameter | Acceptance Criteria (Typical) |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard |
| Matrix Effect | To be assessed to ensure no significant ion suppression or enhancement |
| Stability | Analyte concentration should be within ±15% of the initial concentration |
Research Gaps and Future Academic Directions
Unexplored Synthetic Avenues
The synthesis of 2-Butanone, 4-(1-methyl-1H-indol-3-yl)- can be approached through several established methodologies for indole (B1671886) derivatization, yet numerous modern synthetic strategies remain to be applied and optimized for this specific target.
A primary and direct route involves the N-methylation of the parent compound, 4-(1H-indol-3-yl)butan-2-one . Various methylating agents can be employed, ranging from classic reagents like methyl iodide and dimethyl sulfate (B86663) to greener alternatives such as dimethyl carbonate. st-andrews.ac.ukgoogle.com The use of catalytic amounts of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) with dimethyl carbonate offers a mild and efficient method for N-methylation of indoles. google.com Another promising approach is the use of phenyl trimethylammonium iodide as a safe and selective N-methylating agent. nih.gov Investigating the optimization of these methods for high-yield synthesis of the target compound is a crucial first step.
Alternatively, the Fischer indole synthesis offers a convergent approach. nih.gov This would involve the reaction of N-methyl-N-phenylhydrazine with a suitable diketone or a protected keto-aldehyde under acidic conditions. While a classic method, exploring modern variations, such as microwave-assisted Fischer indole synthesis, could lead to rapid and efficient production of 2-Butanone, 4-(1-methyl-1H-indol-3-yl)- and its analogs. sigmaaldrich.com
Further unexplored avenues include the development of one-pot, multi-component reactions that could assemble the molecule from simpler, readily available starting materials, enhancing synthetic efficiency and atom economy.
Table 1: Potential Synthetic Routes for 2-Butanone, 4-(1-methyl-1H-indol-3-yl)-
| Synthetic Strategy | Starting Materials | Key Features and Research Opportunities |
| N-Alkylation | 4-(1H-indol-3-yl)butan-2-one, Methylating Agent (e.g., Dimethyl Carbonate, Phenyl Trimethylammonium Iodide) | Optimization of reaction conditions for high yield and selectivity; exploration of green chemistry principles. |
| Fischer Indole Synthesis | N-methyl-N-phenylhydrazine, Keto-aldehyde/diketone precursor | Investigation of various acid catalysts and reaction conditions; application of microwave-assisted protocols. |
| Multi-component Reactions | Simpler precursors (e.g., aniline (B41778) derivatives, ketones, aldehydes) | Design and development of novel, efficient one-pot procedures. |
Identification of Novel Biological Targets (Preclinical)
The indole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. sigmaaldrich.com However, the specific biological targets of 2-Butanone, 4-(1-methyl-1H-indol-3-yl)- remain to be elucidated. The introduction of the N-methyl group can significantly impact the biological activity and target selectivity compared to its unsubstituted counterpart. nih.gov
Future preclinical research should focus on high-throughput screening of this compound against a diverse panel of biological targets. Key areas of investigation could include:
Anticancer Activity: Screening against various cancer cell lines to identify potential cytotoxic or cytostatic effects. The indole scaffold is present in numerous anticancer agents, and this compound could represent a novel lead. sigmaaldrich.com
Antimicrobial Activity: Evaluation against a broad spectrum of bacteria and fungi, including drug-resistant strains. Indole derivatives have shown promise as antimicrobial agents. nih.gov
Enzyme Inhibition: Given the ketone functionality, the compound could be screened against various enzymes, such as kinases or proteases, which are important drug targets.
Receptor Binding Assays: Investigating potential interactions with G-protein coupled receptors (GPCRs) or nuclear receptors, common targets for indole-containing ligands.
Systematic screening will be instrumental in identifying novel and potentially valuable biological activities for this compound.
Advanced Mechanistic Elucidation of Observed Biological Activities
Should any significant biological activity be identified in preclinical screening, the next critical step is to unravel the underlying mechanism of action. This involves a multi-pronged approach to understand how 2-Butanone, 4-(1-methyl-1H-indol-3-yl)- exerts its effects at the molecular and cellular levels.
For instance, if anticancer activity is observed, mechanistic studies would aim to determine if the compound induces apoptosis, inhibits cell cycle progression, or targets specific signaling pathways implicated in cancer. Techniques such as flow cytometry, western blotting, and gene expression profiling would be essential.
If antimicrobial activity is discovered, studies would focus on identifying the specific cellular processes that are disrupted, such as cell wall synthesis, protein synthesis, or DNA replication.
Understanding the structure-activity relationship (SAR) will also be crucial. This involves synthesizing and testing a library of analogs with modifications to the butanone side chain and the indole ring to identify the key structural features responsible for the observed biological activity. The presence and position of the N-methyl group is a key variable to explore, as it can influence the compound's conformation and interaction with biological targets. nih.gov
Potential as Chemical Probes for Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems. nih.gov Given its relatively simple structure, 2-Butanone, 4-(1-methyl-1H-indol-3-yl)- could serve as a scaffold for the development of more sophisticated chemical probes.
This could be achieved by incorporating a reporter tag or a reactive group onto the molecule. For example:
Photoaffinity Probes: Introduction of a photoreactive group, such as a diazirine or an aryl azide, would allow for photoaffinity labeling experiments to covalently link the probe to its biological target upon photoirradiation, facilitating target identification. nih.gov
Click Chemistry Probes: Incorporation of a "clickable" functional group, such as an alkyne or an azide, would enable the use of click chemistry for the attachment of reporter molecules like fluorophores or biotin (B1667282) tags. sigmaaldrich.com This is a powerful strategy for visualizing the probe's localization within cells or for affinity-based target isolation.
The development of such probes derived from 2-Butanone, 4-(1-methyl-1H-indol-3-yl)- would be a valuable contribution to chemical biology, enabling the study of its potential biological targets in their native environment.
Integration with Emerging Technologies in Chemical Biology
The study of 2-Butanone, 4-(1-methyl-1H-indol-3-yl)- can be significantly advanced by leveraging emerging technologies in chemical biology.
Chemical Proteomics: If a bioactive derivative of the compound is developed into a chemical probe, it can be used in chemical proteomics workflows to identify its protein interaction partners on a proteome-wide scale. This can provide a global view of the compound's cellular targets and off-targets.
High-Throughput Screening (HTS): Modern HTS platforms can rapidly screen the compound against thousands of biological targets, accelerating the discovery of novel activities.
Computational Modeling and Machine Learning: In silico methods can be used to predict potential biological targets, understand structure-activity relationships, and guide the design of more potent and selective analogs.
By integrating these advanced technologies, researchers can expedite the exploration of the chemical and biological space surrounding 2-Butanone, 4-(1-methyl-1H-indol-3-yl)-, unlocking its full potential as a research tool and a potential lead for drug discovery.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 4-(1-methyl-1H-indol-3-yl) derivatives, and how do reaction conditions influence yield?
- Answer: The synthesis of indol-3-yl derivatives often involves cycloaddition reactions or alkylation/arylation strategies. For example, 4-(1-methyl-1H-indol-3-yl) pyrimidine derivatives can be synthesized via cycloaddition with guanidine hydrochloride under alkaline conditions in acetonitrile, achieving yields of 90–96% . Column chromatography (e.g., using n-pentane:EtOAc gradients) is critical for purification, as demonstrated in the synthesis of structurally related indole compounds . Reaction parameters such as solvent choice, temperature, and catalyst selection directly impact purity and yield.
Q. What analytical techniques are recommended for structural characterization of 2-Butanone, 4-(1-methyl-1H-indol-3-yl)-?
- Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. The SHELX software suite (e.g., SHELXL for refinement) is widely used for crystallographic analysis . Complementary techniques include NMR spectroscopy for confirming proton environments and mass spectrometry for molecular weight validation. Polar surface area (PSA) and logP values, calculated using computational tools, provide insights into physicochemical properties .
Q. How can researchers safely handle this compound during experimental workflows?
- Answer: Safety Data Sheets (SDS) emphasize using personal protective equipment (PPE) and working in ventilated fume hoods. For skin/eye contact, immediate rinsing with water is advised . While no acute toxicity data are available, precautions for similar indole derivatives include avoiding inhalation and implementing waste disposal protocols compliant with institutional guidelines .
Advanced Research Questions
Q. How can computational modeling predict the biological interactions of 4-(1-methyl-1H-indol-3-yl) derivatives?
- Answer: Density Functional Theory (DFT) calculations and molecular docking studies can model binding affinities to biological targets (e.g., enzymes or receptors). For example, indole-based compounds often target serotonin receptors or kinase pathways. Tools like AutoDock Vina or Schrödinger Suite enable virtual screening of interactions, though experimental validation (e.g., SPR or ELISA) is essential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
